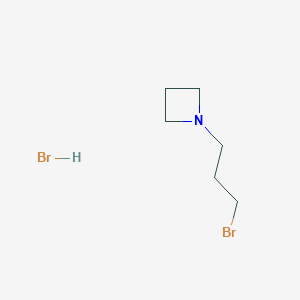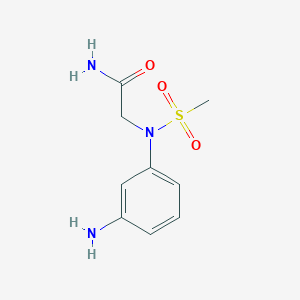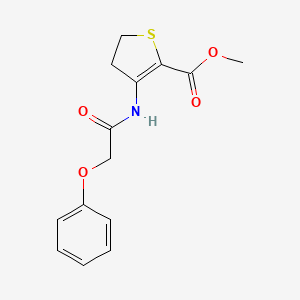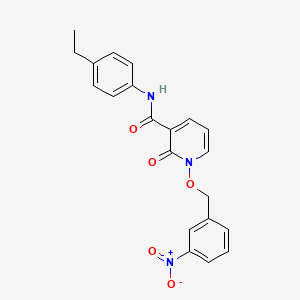
1-(3-Bromopropyl)azetidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)azetidine hydrobromide is a chemical compound with the CAS Number: 2460755-30-8 . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Synthesis Analysis
Azetidines, such as 1-(3-Bromopropyl)azetidine hydrobromide, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular formula of 1-(3-Bromopropyl)azetidine hydrobromide is C6H12BrN.BrH . The InChI key for this compound is ZYAAOOQFKMKGKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(3-Bromopropyl)azetidine hydrobromide is a powder . It has a molecular weight of 258.98 and is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(3-Bromopropyl)azetidine;hydrobromide: is a valuable building block in organic synthesis due to its four-membered ring structure which imparts considerable ring strain. This strain facilitates various ring-opening reactions that are pivotal in the synthesis of complex molecules . The compound’s reactivity is enhanced by the presence of the bromopropyl group, which can undergo further functionalization, making it a versatile reagent for constructing nitrogen-containing heterocycles .
Medicinal Chemistry
In medicinal chemistry, 1-(3-Bromopropyl)azetidine;hydrobromide serves as a key intermediate in the synthesis of bioactive molecules. Its incorporation into drug frameworks can lead to compounds with significant pharmacological activity. The azetidine ring is a common feature in several drugs, such as azelnidipine and cobimetinib, due to its unique structural and electronic properties .
Polymerization
The compound is used in the polymerization process, particularly in the formation of polyamines through anionic and cationic ring-opening polymerization. The resulting polymers have applications ranging from antibacterial coatings to materials templating. The bromopropyl group in 1-(3-Bromopropyl)azetidine;hydrobromide can act as a handle for further polymer functionalization .
Materials Templating
1-(3-Bromopropyl)azetidine;hydrobromide: is utilized in materials templating due to its ability to form structured polymers. These polymers can serve as templates for creating nanomaterials with specific shapes and functions, which are useful in various fields including nanotechnology and materials science .
Gene Transfection
In the field of gene therapy, 1-(3-Bromopropyl)azetidine;hydrobromide -derived polymers are explored for non-viral gene transfection. The polymers can form complexes with DNA or RNA, facilitating their entry into cells. This application is particularly promising for the development of new therapeutic strategies .
Chiral Templates
The azetidine ring system, including derivatives like 1-(3-Bromopropyl)azetidine;hydrobromide , is often used as chiral templates in asymmetric synthesis. The inherent chirality of the azetidine ring can induce stereocontrol in the synthesis of enantiomerically pure compounds, which is crucial in the production of certain pharmaceuticals .
Safety And Hazards
Zukünftige Richtungen
Azetidines have seen significant advances in their chemistry and reactivity . Future directions in the field of azetidine research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)azetidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOOQFKMKGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)azetidine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)




![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)




![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2961137.png)
